4-(2-Hydroxyethyl)picolinic acid
Overview
Description
4-(2-Hydroxyethyl)picolinic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of picolinic acid, which is a pyridine carboxylic acid This compound is characterized by the presence of a hydroxyethyl group attached to the fourth position of the pyridine ring
Mechanism of Action
Target of Action
The primary target of 4-(2-Hydroxyethyl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .
Biochemical Pathways
It is known that the compound plays a key role inzinc transport . This suggests that it may influence pathways related to zinc homeostasis and the function of zinc-dependent proteins.
Result of Action
The action of this compound results in the inhibition of ZFPs, which can disrupt processes such as viral replication and packaging . The compound has been shown to have anti-viral activity in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)picolinic acid typically involves the reaction of picolinic acid with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the ethylene oxide on the picolinic acid. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The pyridine ring can participate in substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific reaction conditions like elevated temperatures and pressures.
Major Products Formed:
Oxidation: Formation of 4-(2-carboxyethyl)picolinic acid.
Reduction: Formation of 4-(2-hydroxyethyl)picolinic alcohol or amine derivatives.
Substitution: Formation of various substituted picolinic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-(2-Hydroxyethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound is studied for its role in metal ion chelation, which is important in biological systems for metal ion transport and storage.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules and metal ions.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Picolinic Acid: A pyridine carboxylic acid with a carboxyl group at the 2-position.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer with the carboxyl group at the 4-position.
Comparison: 4-(2-Hydroxyethyl)picolinic acid is unique due to the presence of the hydroxyethyl group, which enhances its ability to form metal complexes compared to its isomers. This unique structure provides it with distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
4-(2-hydroxyethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-4-2-6-1-3-9-7(5-6)8(11)12/h1,3,5,10H,2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHBMPKDCLVQJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363844 | |
Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
502509-10-6 | |
Record name | 4-(2-hydroxyethyl)pyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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